molecular formula C19H21N7O2 B2815631 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-ethoxypyridin-3-yl)methyl)azetidine-3-carboxamide CAS No. 2034473-47-5

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-ethoxypyridin-3-yl)methyl)azetidine-3-carboxamide

Cat. No.: B2815631
CAS No.: 2034473-47-5
M. Wt: 379.424
InChI Key: LBUZUIYEBLSBQU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position, an azetidine-3-carboxamide group at the 1-position, and a 6-ethoxypyridin-3-ylmethyl substituent on the amide nitrogen. The 6-ethoxypyridine group introduces a polar, hydrogen-bond-capable substituent, which could improve solubility and target engagement .

Properties

IUPAC Name

N-[(6-ethoxypyridin-3-yl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-2-28-18-5-4-14(9-20-18)10-21-19(27)15-11-25(12-15)16-8-17(23-13-22-16)26-7-3-6-24-26/h3-9,13,15H,2,10-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUZUIYEBLSBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)CNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-ethoxypyridin-3-yl)methyl)azetidine-3-carboxamide is a complex heterocyclic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N6O2C_{21}H_{24}N_6O_2, and it features a unique arrangement of pyrazole and pyrimidine rings, which are known for their diverse biological activities. The presence of an azetidine ring contributes to its potential pharmacological properties.

Research indicates that compounds containing pyrazole and pyrimidine moieties often exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The specific mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of various enzymes, including those involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways, such as those mediated by the androgen receptor in prostate cancer cells.

Biological Activity Data

Activity TypeObserved EffectsReference
Anti-CancerInhibits prostate cancer cell growth
Anti-inflammatoryPotential modulation of inflammatory pathways
AntimicrobialExhibits activity against bacterial strains

Study 1: Anti-Prostate Cancer Activity

In a study evaluating the anti-cancer properties of related pyrazole derivatives, it was found that compounds similar to This compound displayed significant inhibition of prostate-specific antigen (PSA) expression in LNCaP cell lines at concentrations as low as 10 μM. The growth inhibition was quantified with a GI50 value of approximately 7.73 μM, indicating potent anti-proliferative effects against prostate cancer cells .

Study 2: Inhibition of Enzyme Activity

Another study highlighted the potential of pyrazolone derivatives to inhibit specific enzymes implicated in cancer progression. The compound's structural features suggest it could effectively bind to target enzymes, thereby disrupting their function and leading to reduced tumor growth .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-ethoxypyridin-3-yl)methyl)azetidine-3-carboxamide may inhibit heat shock protein 90 (HSP90), which is crucial for the stability and function of many oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby exerting anticancer effects. Studies have shown that small molecules targeting HSP90 exhibit significant potency against various cancer cell lines .

Enzyme Inhibition

The compound's structural components suggest potential for enzyme inhibition. For instance, the azetidine ring can serve as a scaffold for developing inhibitors against specific enzymes involved in metabolic pathways or signaling cascades. This could be particularly relevant in the context of diseases characterized by dysregulated enzyme activity .

Antimicrobial Properties

The presence of the pyrazole and pyrimidine rings in the compound has been associated with antimicrobial activity. Research has documented similar compounds exhibiting antibacterial and antifungal properties, suggesting that this compound could be explored for its potential use as an antimicrobial agent .

Neurological Applications

Given the structural complexity and potential for central nervous system penetration, there is interest in evaluating this compound for neuroprotective effects or as a treatment for neurodegenerative diseases. Compounds with similar scaffolds have been investigated for their ability to modulate neurotransmitter systems or provide neuroprotection against oxidative stress .

Case Studies

Case Study 1: HSP90 Inhibition
In a study published in Nature Reviews Molecular Cell Biology, researchers demonstrated that small molecules inhibiting HSP90 led to reduced tumor growth in xenograft models. The study highlighted the importance of developing compounds with improved drug-like properties for effective cancer treatment .

Case Study 2: Antimicrobial Activity
A publication in Journal of Medicinal Chemistry reported on a series of pyrazole derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The findings suggested that modifications to the core structure could enhance antimicrobial efficacy, paving the way for further exploration of similar compounds like this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues based on structural and functional group variations (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Physicochemical Properties Biological Relevance
Target Compound Pyrimidine-pyrazole-azetidine - 6-Ethoxypyridin-3-ylmethyl
- Azetidine-3-carboxamide
- Moderate polarity (ethoxypyridine enhances solubility)
- LogP estimated ~2.5–3.0 (predicted)
Likely kinase inhibition (pyrimidine-pyrazole scaffolds common in kinase inhibitors)
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide Pyrimidine-pyrazole-azetidine - 3,5-Dimethylphenoxyethyl
- Azetidine-3-carboxamide
- Higher lipophilicity (LogP ~3.5–4.0)
- Reduced solubility due to aromatic substituent
Potential for CNS penetration (lipophilic groups favor blood-brain barrier crossing)
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Pyrrole-imidazole - Trifluoromethylpyridine
- 2-Methylimidazole
- High lipophilicity (CF3 group)
- LogP ~4.0–4.5
Antibacterial/antifungal activity (imidazole derivatives known for antimicrobial roles)
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate Triazole-pyridine - Chloropyridine
- Ethoxymethyleneamino
- Moderate solubility (polar triazole and ester groups)
- LogP ~2.0–2.5
Agrochemical applications (triazoles widely used as pesticides)

Key Findings

Substituent Impact on Solubility: The target compound’s 6-ethoxypyridine group provides a balance between lipophilicity and aqueous solubility, critical for oral bioavailability. The trifluoromethylpyridine group in significantly elevates lipophilicity, making it suitable for hydrophobic target binding but challenging for formulation.

Biological Target Implications :

  • Pyrimidine-pyrazole-azetidine scaffolds (target and ) are structurally aligned with kinase inhibitors (e.g., JAK or Aurora kinases), where the pyrimidine mimics ATP’s adenine .
  • The triazole-pyridine compound in lacks the azetidine rigidity but includes a chloropyridine group, which may enhance pesticidal activity via nucleophilic substitution reactions.

Synthetic Feasibility :

  • The azetidine ring in the target compound introduces synthetic complexity compared to pyrrole or triazole cores. However, azetidines are increasingly favored in drug discovery for their metabolic stability .

Q & A

Q. Critical optimization parameters :

  • Temperature : Pyrazole-pyrimidine coupling requires precise thermal control (e.g., 80–100°C) to avoid side reactions .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., Xantphos) improve coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction yields for azetidine functionalization .

Basic: Which characterization techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., azetidine ring protons at δ 3.5–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ peak) .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .
  • X-ray crystallography : Resolves 3D conformation of the azetidine-pyrimidine core when crystalline forms are obtainable .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Systematic substituent modification :
    • Vary the ethoxy group on the pyridine ring to assess hydrophobic interactions.
    • Replace the pyrazole with other heterocycles (e.g., triazole) to evaluate binding selectivity .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays and cellular viability models .
  • Computational docking : Map interactions with binding pockets (e.g., ATP-binding sites) using molecular dynamics simulations .

Advanced: How should contradictory bioactivity data across studies be addressed?

  • Replicate experiments : Ensure consistency in assay conditions (e.g., cell lines, incubation time) .
  • Control variables : Test for off-target effects using knockout models or competitive binding assays.
  • Data normalization : Use internal standards (e.g., housekeeping genes in qPCR) to minimize variability .

Advanced: What methodologies are recommended for assessing solubility and stability?

  • Solubility :
    • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid.
    • HPLC-UV quantification : Determine solubility limits in DMSO for in vitro assays .
  • Stability :
    • Forced degradation studies : Expose the compound to heat (40–60°C), light, and acidic/basic conditions, then monitor degradation via LC-MS .

Advanced: What strategies are effective for identifying biological targets?

  • Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
  • Kinase profiling screens : Test against panels of recombinant kinases (e.g., Eurofins KinaseProfiler) .
  • Transcriptomic analysis : Perform RNA-seq on treated cells to identify differentially expressed pathways .

Basic: How should purity and impurities be quantified during synthesis?

  • Analytical HPLC : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate impurities .
  • LC-MS : Identify byproducts (e.g., de-ethoxy derivatives or unreacted intermediates) .
  • Elemental analysis : Verify stoichiometric ratios of C, H, N to confirm purity .

Advanced: What computational approaches optimize reaction conditions for yield improvement?

  • DFT calculations : Model transition states to predict optimal catalysts for pyrimidine coupling .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to recommend solvent/catalyst combinations .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.